Gypenoside XLIX

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Effects

Gypenoside XLIX has been shown to exhibit anti-inflammatory properties in various studies. It can suppress the expression of pro-inflammatory mediators and inhibit the activity of enzymes involved in the inflammatory response . This suggests its potential application in treating inflammatory diseases like arthritis, asthma, and inflammatory bowel disease.

Cardiovascular and Cerebrovascular Protection

Research suggests that Gypenoside XLIX can offer protection to the cardiovascular and cerebrovascular systems. It can improve blood lipid profiles by regulating cholesterol levels and reducing triglyceride levels . Additionally, it has been shown to inhibit the expression of adhesion molecules on endothelial cells, which are involved in the development of atherosclerosis . These findings highlight its potential role in preventing and managing cardiovascular and cerebrovascular diseases.

Antiviral Potential

Recent research explored the antiviral capabilities of Gypenoside XLIX and its metabolites. Studies have shown that it can inhibit the replication of Enterovirus 71, a virus causing hand, foot, and mouth disease, without exhibiting significant cytotoxicity in cells . Further research is needed to explore its potential as an antiviral agent.

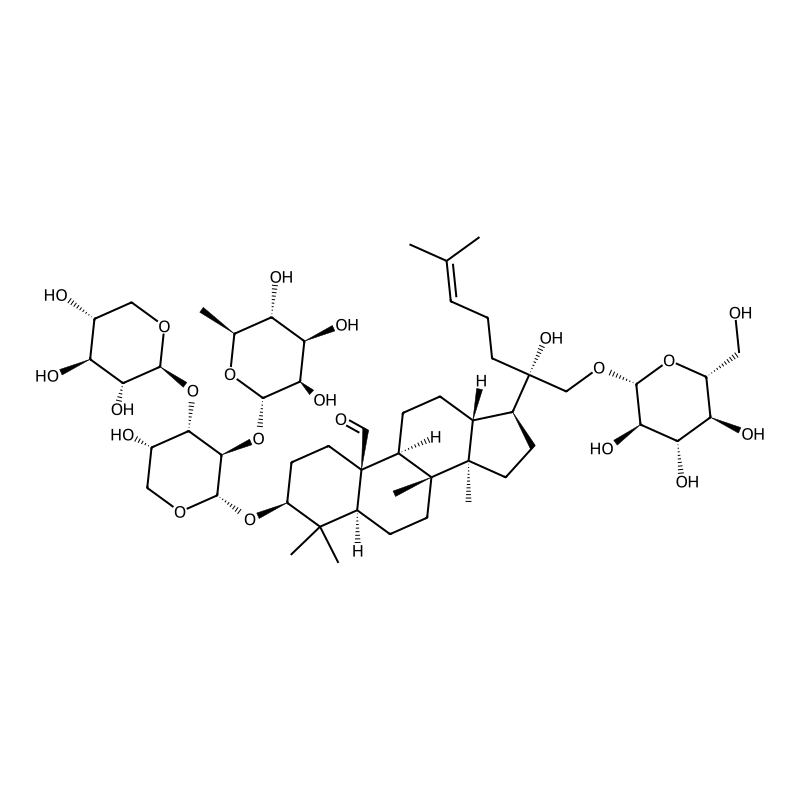

Gypenoside XLIX is a significant bioactive compound derived from Gynostemma pentaphyllum, a plant recognized for its medicinal properties. It belongs to the class of dammarane-type triterpenoid saponins, characterized by a tetracyclic structure. Gypenoside XLIX consists of a glucose unit at the C21 position and a trisaccharide moiety composed of arabinose, rhamnose, and xylose linked to the C3 position of the aglycone. Its concentration in total gypenosides can range from 6% to 20% in extracts of Gynostemma pentaphyllum .

Gypenoside XLIX can undergo enzymatic biotransformation, particularly hydrolysis, which removes sugar moieties to yield more pharmacologically active derivatives. For instance, it can be transformed into gylongiposide I using a recombinant enzyme that exhibits endoglucanase cellulase activity. This process has been optimized for large-scale production, achieving high yields under specific conditions (pH 6.0 and 80 °C) . The hydrolysis not only alters its structure but also enhances its biological activity, as evidenced by studies showing improved antiviral effects against Enterovirus 71 compared to its glycosylated form .

Gypenoside XLIX exhibits a range of biological activities, including:

- Anti-inflammatory Effects: It inhibits the overexpression of vascular cell adhesion molecule-1 in human endothelial cells through a peroxisome proliferator-activated receptor-alpha-dependent pathway .

- Hepatoprotective Properties: Studies indicate that Gypenoside XLIX can normalize gene expression profiles in fatty liver cells, suggesting potential therapeutic benefits in liver diseases .

- Renoprotective Effects: It has been shown to protect against acute kidney injury by suppressing programmed cell death and inflammation pathways .

- Anti-atherosclerotic Activity: Gypenoside XLIX has demonstrated the ability to ameliorate high-fat diet-induced atherosclerosis by regulating intestinal microbiota and reducing oxidative stress .

The synthesis of Gypenoside XLIX can be achieved through natural extraction methods from Gynostemma pentaphyllum or via chemical synthesis approaches that involve glycosylation reactions. Additionally, enzymatic biotransformation provides an efficient method for producing Gypenoside XLIX and its derivatives, allowing for modifications that enhance bioactivity . The enzymatic method is particularly notable for its specificity and efficiency in generating more active compounds.

Gypenoside XLIX has several applications in health and wellness:

- Nutraceuticals: Due to its health-promoting properties, it is incorporated into dietary supplements aimed at improving cardiovascular health and liver function.

- Pharmaceuticals: Its anti-inflammatory and hepatoprotective effects make it a candidate for drug development targeting liver diseases and inflammatory conditions.

- Cosmetics: Its antioxidant properties may be utilized in skincare products aimed at reducing oxidative stress on the skin.

Interaction studies involving Gypenoside XLIX have revealed its potential to modulate various biological pathways. For example, it interacts with peroxisome proliferator-activated receptors to exert anti-inflammatory effects. Additionally, research indicates that it may influence gene expression related to lipid metabolism and inflammation in liver cells . These interactions suggest that Gypenoside XLIX could be beneficial in managing metabolic disorders.

Several compounds share structural and functional similarities with Gypenoside XLIX. Here are some notable examples:

| Compound Name | Source | Key Activities |

|---|---|---|

| Gypenoside XVII | Gynostemma pentaphyllum | Antioxidant, anti-inflammatory |

| Gypenoside LXXV | Gynostemma pentaphyllum | Anti-cancer properties |

| Gypenoside TN-1 | Gynostemma pentaphyllum | Enhanced anti-tumor activity |

| Ginsenoside Rb1 | Panax ginseng | Neuroprotective, anti-inflammatory |

| Ginsenoside Rd | Panax ginseng | Cardioprotective, anti-cancer |

Uniqueness of Gypenoside XLIX

Gypenoside XLIX is unique due to its specific structural configuration that includes distinct sugar moieties at defined positions (C21 and C3), which significantly influences its biological activities compared to other gypenosides. Its selective activation of peroxisome proliferator-activated receptors sets it apart as a potent candidate for therapeutic applications targeting inflammation and metabolic disorders .